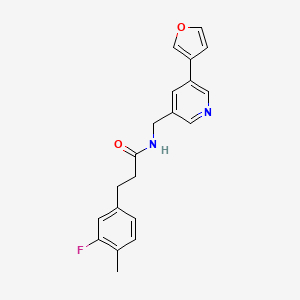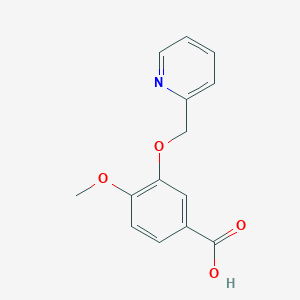
3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide” is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a fluorinated aromatic ring, a furan ring, and a pyridine ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorinated Aromatic Intermediate: Starting with a fluorinated benzene derivative, such as 3-fluoro-4-methylbenzene, undergoes nitration, reduction, and subsequent functional group transformations to introduce the desired substituents.
Synthesis of the Furan and Pyridine Intermediates: The furan and pyridine rings are synthesized separately through established methods, such as cyclization reactions.
Coupling Reactions: The intermediates are then coupled using cross-coupling reactions like Suzuki or Heck coupling to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of “3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
- 3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)butanamide
Uniqueness
The uniqueness of “3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide” lies in its specific combination of functional groups and the spatial arrangement of these groups, which can result in distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-14-2-3-15(9-19(14)21)4-5-20(24)23-11-16-8-18(12-22-10-16)17-6-7-25-13-17/h2-3,6-10,12-13H,4-5,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAFNDCJJUJEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2709207.png)
![1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B2709208.png)
![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)
![3-(tert-butyl)-7-ethyl-1-isopropyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2709214.png)
![N4-(3,4-dimethylphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2709215.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2709218.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2709220.png)

![tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate](/img/structure/B2709222.png)
